1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide is a complex organic compound known for its significant biological activity, particularly as an immunostimulant. It is a derivative of plerixafor, which is utilized in medical applications such as hematopoietic stem cell mobilization. The compound is classified under the category of tetraazamacrocyclic ligands, which are known for their ability to form stable complexes with metal ions.
The compound can be synthesized from its precursor, 1,4,8,11-tetraazacyclotetradecane, through various chemical reactions that involve functionalization and coupling with benzene derivatives. Its synthesis has been extensively studied and documented in scientific literature, particularly focusing on its applications in medicinal chemistry and biomedicine.
The synthesis of 1,4-bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide typically involves several key steps:
The synthesis often employs techniques such as:
The molecular structure of 1,4-bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide features a central benzene ring substituted at both para positions with 1,4,8,11-tetraazacyclotetradecane moieties.
The compound participates in various chemical reactions typical of tetraazamacrocyclic compounds:
The reactivity is influenced by the steric and electronic properties of the tetraazamacrocyclic framework and the substituents on the benzene ring.
As an inhibitor of CXC chemokine receptor type 4 (CXCR4), 1,4-bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide disrupts CXCR4 signaling pathways involved in cancer metastasis and stem cell homing.
In vitro studies indicate that it inhibits SDF-1 (stromal-derived factor 1)-mediated chemotaxis with an IC50 value of approximately 27 nM. This suggests a potent antagonistic effect on CXCR4-mediated signaling.
The compound is hygroscopic and should be stored in a dark place under inert atmosphere conditions at temperatures between 2°C and 8°C to maintain stability.
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing its relevance in both research and therapeutic contexts.
The compound 1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide is systematically named under IUPAC rules as 1,1′-[1,4-phenylenebis(methylene)]bis[1,4,8,11-tetraazacyclotetradecane] octahydrobromide dihydrate. It is clinically designated Plerixafor octahydrobromide and assigned the CAS registry number 155148-32-6 for the salt form [6] [9]. Key synonyms and brand names include:
Table 1: Nomenclature and Synonyms
Category | Designation |
---|---|
IUPAC Name | 1,1′-[1,4-phenylenebis(methylene)]bis[1,4,8,11-tetraazacyclotetradecane] octahydrobromide dihydrate |
Pharmacological Name | Plerixafor octahydrobromide |
Common Synonyms | AMD3100 octahydrobromide; JM3100; Mozobil® (brand name); SID791 |
CAS Numbers | 155148-32-6 (octahydrobromide); 110078-46-1 (free base) |
Chemical Registry | PubChem CID 12128672; UNII S79I522MQB |
These aliases reflect its development history as a CXCR4 antagonist and stem cell mobilizer [2] [7].
The molecular formula C₂₈H₅₄N₈·8HBr (free base: C₂₈H₅₄N₈) corresponds to a calculated molecular weight of 502.79 g/mol for the free base and 1150.08 g/mol for the octahydrobromide salt [1] [9]. Elemental analysis shows:
Table 2: Molecular Data
Property | Value |
---|---|
Free Base Formula | C₂₈H₅₄N₈ |
Salt Formula | C₂₈H₅₄N₈·8HBr |
Free Base Molecular Weight | 502.79 g/mol |
Salt Molecular Weight | 1150.08 g/mol |
Purity (Commercial) | ≥95–98% (HPLC) |
The octahydrobromide form enhances aqueous solubility for pharmaceutical use [5] [6].
The compound features two cyclam macrocycles (1,4,8,11-tetraazacyclotetradecane) linked via para-xylyl spacers. Each cyclam adopts a "trans-III" configuration in its protonated state, with nitrogen atoms oriented to maximize hydrogen bonding with bromide counterions. The benzene bridge enables a centrosymmetric geometry, critical for bivalent CXCR4 receptor binding [4] [9].
Limited public crystallographic data exist, but studies confirm:
X-ray diffraction (XRD) analyses remain sparse, though computational models suggest a cavity size of 3.8–4.2 Å between macrocycles, facilitating metal ion coordination in analogues [6].
SMILES String:
N1(CCNCCCNCCNCCC1)Cc2ccc(cc2)CN3CCNCCCNCCNCCC3.Br.Br.Br.Br.Br.Br.Br.Br
Annotations:
N1(...)C...N3(...)
denotes two cyclam rings. Cc2ccc(cc2)CN
represents the para-xylyl linker. .Br
suffixes indicate bromide ions [4] [9]. InChI Key:
InChI=1S/C28H54N8.8BrH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H
Breakdown:
1S/
indicates version 1 of the standard. C28H54N8
defines the organic moiety. 8BrH
confirms eight HBr additions. These identifiers enable precise database searches in PubChem (CID 12128672) and Reaxys (Registry Number 4278367) [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: